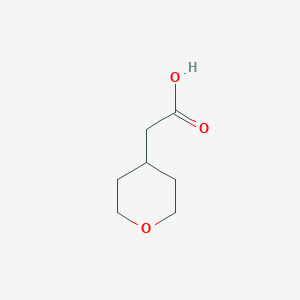

Tetrahydropyranyl-4-acetic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXYNWPYMVWJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378565 | |

| Record name | Tetrahydropyranyl-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85064-61-5 | |

| Record name | Tetrahydropyranyl-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydropyranyl-4-acetic acid: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyranyl-4-acetic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a stable tetrahydropyran ring with a reactive carboxylic acid side chain, make it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in drug discovery, with a particular focus on its role in the development of novel therapeutics targeting neurological disorders and signaling pathways implicated in disease.

Core Chemical and Physical Properties

This compound, with the chemical formula C₇H₁₂O₃, is a white to off-white crystalline solid at room temperature.[1] Its molecular structure imparts a combination of hydrophilicity, due to the ether and carboxylic acid functionalities, and lipophilicity from the hydrocarbon backbone, influencing its solubility and behavior in biological systems. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | 285.1 °C | [2] |

| Density | 1.111 g/cm³ (Predicted) | [3] |

| pKa | 4.60 (Predicted) | [3] |

| CAS Number | 85064-61-5 | [2] |

| Appearance | Off-white coarsely crystalline solid | [1] |

| Solubility | Soluble in DMSO |

Spectroscopic and Analytical Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (DMSO-d₆): The proton NMR spectrum exhibits characteristic signals corresponding to the protons of the tetrahydropyran ring and the acetic acid moiety. The spectrum shows a broad singlet for the carboxylic acid proton (COOH), multiplets for the methylene protons (CH₂) of the ring, and a multiplet for the methine proton (CH) at the 4-position of the ring. A representative ¹H-NMR spectrum shows the following peaks: 9.35 (br. s, COOH); 3.9 (t, 2H, CH₂), 3.46 (t, 2H, CH₂), 2.65-2.55 (m, 1H, CH), 1.9-1.75 (m, 4H, (CH₂)₂).

Mass Spectrometry

Chemical Ionization Mass Spectrometry (CI-MS) shows a peak at m/z 148, corresponding to the protonated molecule with an ammonia adduct [M+H+NH₃]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. The C-O stretching of the ether linkage in the tetrahydropyran ring would be observed in the 1050-1150 cm⁻¹ region. C-H stretching vibrations of the aliphatic CH₂ and CH groups would appear in the 2850-3000 cm⁻¹ range.

Experimental Protocols: Synthesis of this compound

A commercially viable, multi-step synthesis of this compound has been reported, starting from diethyl malonate and bis(2-chloroethyl) ether.[4] This process involves cyclization, hydrolysis, and subsequent decarboxylation.

Step 1: Cyclization to Diethyl tetrahydropyran-4,4'-dicarboxylate

-

Reactants: Diethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Procedure: A mixture of diethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and TBAB in DMF is heated under reflux. The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the inorganic salts are filtered off.

-

Reaction Temperature: 50-100 °C.[5]

Step 2: Hydrolysis to Tetrahydropyran-4,4'-dicarboxylic acid

-

Reactants: Diethyl tetrahydropyran-4,4'-dicarboxylate and a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Procedure: The dicarboxylate from Step 1 is treated with an aqueous solution of NaOH or KOH. The hydrolysis is typically carried out at a moderately elevated temperature. After completion, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of 1.0-2.0 to precipitate the dicarboxylic acid.[4]

-

Reaction Temperature: 40-50 °C.[4]

Step 3: Decarboxylation to this compound

-

Reactants: Tetrahydropyran-4,4'-dicarboxylic acid.

-

Solvent: A high-boiling aromatic hydrocarbon solvent such as xylene, often with paraffin oil to aid in temperature control and prevent decomposition.[4]

-

Procedure: The dicarboxylic acid is heated in the solvent mixture. The evolution of carbon dioxide is carefully controlled. The reaction is heated to 120-130 °C.[4] After the reaction is complete, the product is extracted with a suitable organic solvent like ethyl acetate.

-

Reaction Temperature: 120-130 °C.[4]

Caption: Synthetic pathway for this compound.

Biological Relevance and Applications in Drug Discovery

The tetrahydropyran motif is a common structural feature in many natural products and synthetic molecules with significant biological activity.[4] this compound serves as a key intermediate in the synthesis of compounds targeting various diseases.

Precursor for Neurologically Active Compounds

This compound is notably used in the synthesis of gamma-aminobutyric acid (GABA) analogs.[2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key strategy in the treatment of epilepsy, anxiety, and other neurological disorders. The tetrahydropyran ring can act as a conformationally restricted scaffold to orient the key pharmacophoric elements of GABA analogs, potentially leading to enhanced potency and selectivity for GABA receptors.

Role in TGF-β Signaling Pathway Inhibition

Derivatives of this compound have been investigated as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[6] The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in fibrosis and cancer progression.[6][7]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5). Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in the extracellular matrix deposition and cell cycle control. Small molecule inhibitors targeting ALK5, derived from scaffolds like this compound, can block the phosphorylation of SMAD2/3, thereby inhibiting the downstream signaling cascade.

Caption: Inhibition of the TGF-β/SMAD signaling pathway by a Tetrahydropyran derivative.

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area, and inhalation of dust should be avoided. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it an accessible starting material for the development of complex molecular architectures. Its demonstrated utility in the synthesis of neurologically active compounds and inhibitors of key signaling pathways, such as the TGF-β cascade, underscores its importance for researchers and scientists in the field of drug development. Further exploration of derivatives of this compound holds promise for the discovery of novel therapeutic agents for a range of diseases.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of ALK5 signaling induces physeal dysplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Tetrahydropyranyl-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyranyl-4-acetic acid, a heterocyclic carboxylic acid, serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, combining a saturated tetrahydropyran ring with a flexible acetic acid side chain, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into the biological significance of its derivatives, particularly in the context of neurological disorders, inflammation, and oncology, offering insights into their potential mechanisms of action and signaling pathways. Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₁₂O₃, possesses a molecular weight of 144.17 g/mol .[1][2] The structure features a six-membered tetrahydropyran ring, a saturated oxygen-containing heterocycle, substituted at the 4-position with an acetic acid moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 85064-61-5 | [2] |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Boiling Point | 285.1°C | [1][2] |

| Appearance | Solid |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, 4-(2-hydroxyethyl)tetrahydropyran. This transformation can be achieved using a variety of oxidizing agents, with potassium permanganate being a common and effective choice.

Experimental Protocol: Oxidation of 4-(2-hydroxyethyl)tetrahydropyran

This protocol is based on established oxidation methods for primary alcohols to carboxylic acids.

Materials:

-

4-(2-hydroxyethyl)tetrahydropyran

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-hydroxyethyl)tetrahydropyran in an appropriate volume of water containing a stoichiometric amount of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water dropwise from a dropping funnel, maintaining the temperature below 10°C. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide will form.

-

Filter the reaction mixture to remove the manganese dioxide.

-

Wash the precipitate with a small amount of water and combine the filtrates.

-

Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous solution multiple times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~11-12 | Broad Singlet | 1H | -COOH |

| ~3.9 | Multiplet | 2H | -OCH₂- (axial) | |

| ~3.3 | Multiplet | 2H | -OCH₂- (equatorial) | |

| ~2.2 | Doublet | 2H | -CH₂-COOH | |

| ~1.8 | Multiplet | 1H | -CH- | |

| ~1.6 | Multiplet | 2H | -CH₂- (axial) | |

| ~1.3 | Multiplet | 2H | -CH₂- (equatorial) |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbons | ~178 | -COOH |

| ~67 | -OCH₂- | |

| ~42 | -CH₂-COOH | |

| ~35 | -CH- | |

| ~32 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |

| ~2940, ~2860 | Medium | C-H stretch | Aliphatic |

| ~1710 | Strong | C=O stretch | Carboxylic acid |

| ~1290 | Medium | C-O stretch | Carboxylic acid |

| ~1100 | Strong | C-O-C stretch | Ether |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 144 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - COOH]⁺ |

| 85 | High | [C₅H₉O]⁺ |

| 57 | High | [C₄H₉]⁺ |

Biological Significance and Applications in Drug Discovery

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1] Derivatives of this compound have shown promise in various therapeutic areas.

Neurological Disorders

The structural similarity of the tetrahydropyran ring to carbohydrates allows it to act as a bioisostere, and its incorporation into molecules can enhance their interaction with biological targets. One significant application is in the design of gamma-aminobutyric acid (GABA) analogs.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in conditions such as epilepsy and anxiety.[3]

Diagram 2: GABAergic Synapse and the Role of GABA Analogs

Caption: Potential mechanisms of action for GABA analogs derived from this compound.

Derivatives of this compound can be designed to modulate the GABAergic system by either acting as agonists at GABA receptors or by inhibiting the GABA transporter (GAT), thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.

Anti-inflammatory and Anticancer Activity

Tetrahydropyran derivatives have also been investigated for their anti-inflammatory and anticancer properties. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5] In the context of oncology, the tetrahydropyran scaffold is utilized to improve the pharmacokinetic profiles of drug candidates.[1]

Diagram 3: Logical Flow of Anti-inflammatory Action

Caption: Inhibition of pro-inflammatory cytokines by tetrahydropyran derivatives.

Conclusion

This compound is a versatile and valuable molecule in the field of drug discovery and development. Its straightforward synthesis, combined with the favorable properties imparted by the tetrahydropyran ring, makes it an ideal starting point for the creation of novel therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working with this important chemical entity, enabling further exploration of its potential in addressing a range of diseases. The continued investigation into the biological activities of its derivatives is likely to yield new and effective treatments for various medical conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Synthesis of (Tetrahydro-2H-pyran-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)acetic acid is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutics to enhance physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this important intermediate. The core of this synthesis involves a multi-step sequence beginning with the formation of tetrahydropyran-4-one, followed by a Horner-Wadsworth-Emmons olefination to introduce the acetic acid side chain precursor, subsequent catalytic hydrogenation, and final hydrolysis. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to facilitate its application in a research and development setting.

Introduction

The tetrahydropyran moiety is a privileged scaffold in drug discovery, present in numerous natural products and approved pharmaceutical agents. Its incorporation can impart favorable pharmacokinetic properties. (Tetrahydro-2H-pyran-4-yl)acetic acid serves as a key intermediate, enabling the facile introduction of this cyclic ether into larger, more complex molecules through standard amide or ester coupling reactions. This guide details a robust and scalable synthetic route, providing researchers with the necessary information for its successful implementation.

Overall Synthesis Pathway

The synthesis of (Tetrahydro-2H-pyran-4-yl)acetic acid is accomplished through a four-step sequence, commencing with the synthesis of the key intermediate, tetrahydropyran-4-one.

Caption: Overall four-step synthesis pathway for (Tetrahydro-2H-pyran-4-yl)acetic acid.

Experimental Protocols and Data

Step 1: Synthesis of Tetrahydropyran-4-one

Several methods exist for the synthesis of tetrahydropyran-4-one. A common and scalable approach involves the acid-catalyzed cyclization of a suitable precursor.

Method: Two-Stage Synthesis from 3-Chloropropionyl Chloride and Ethylene

This method is advantageous due to the use of readily available starting materials.

Experimental Protocol:

-

Step 1a: Synthesis of 1,5-dichloropentan-3-one

-

To a cooled (-10 °C) and stirred suspension of anhydrous aluminum chloride (1.0 mol) in anhydrous dichloromethane (500 mL), add 3-chloropropionyl chloride (1.0 mol) dropwise, maintaining the temperature below -5 °C.

-

Bubble ethylene gas through the reaction mixture at a steady rate for 4-6 hours.

-

Quench the reaction by the slow addition of a mixture of ice (500 g) and concentrated hydrochloric acid (100 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1,5-dichloropentan-3-one.

-

-

Step 1b: Cyclization to Tetrahydropyran-4-one

-

To a reactor, add water, phosphoric acid, and sodium dihydrogen phosphate.

-

Add the crude 1,5-dichloropentan-3-one from the previous step.

-

Heat the mixture under reflux.

-

After the reaction is complete (monitored by GC or TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purify the crude product by vacuum distillation to yield tetrahydropyran-4-one.

-

| Parameter | Value | Reference |

| Starting Materials | 3-Chloropropionyl chloride, Ethylene | [1] |

| Key Intermediate | 1,5-dichloropentan-3-one | [1] |

| Reported Yield | ~45% (overall) | [2] |

| Product Purity | High after distillation | [1] |

Step 2: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective method for the formation of an α,β-unsaturated ester from tetrahydropyran-4-one.

References

An In-depth Technical Guide to the Spectroscopic Properties of Tetrahydropyranyl-4-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of Tetrahydropyranyl-4-acetic acid. It includes predicted data for 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines a plausible synthetic route for the compound and the detailed experimental protocols for its synthesis and purification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of tetrahydropyran derivatives and aliphatic carboxylic acids.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet (broad) | 1H | -COOH |

| ~3.95 | Multiplet (dt) | 2H | H-2, H-6 (axial) |

| ~3.40 | Multiplet (ddd) | 2H | H-2, H-6 (equatorial) |

| ~2.30 | Multiplet | 1H | H-4 |

| ~2.25 | Doublet | 2H | -CH₂-COOH |

| ~1.65 | Multiplet (dq) | 2H | H-3, H-5 (axial) |

| ~1.45 | Multiplet (ddd) | 2H | H-3, H-5 (equatorial) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~67 | C-2, C-6 |

| ~42 | -CH₂-COOH |

| ~39 | C-4 |

| ~32 | C-3, C-5 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 2940, 2860 | Medium-Strong | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1420 | Medium | O-H bend (in-plane) |

| 1290 | Medium | C-O stretch (coupled with O-H bend) |

| 1100 | Strong | C-O-C stretch (ether) |

| 910 | Medium (broad) | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Predicted Identity of Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 127 | [M - OH]⁺ |

| 99 | [M - COOH]⁺ |

| 85 | [C₅H₉O]⁺ (Fragmentation of tetrahydropyran ring) |

| 57 | [C₄H₉]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

A plausible synthetic route to this compound involves the oxidation of the corresponding primary alcohol, (tetrahydropyran-4-yl)methanol. Below are detailed protocols for this transformation using two common oxidation reagents.

Synthesis of this compound via Jones Oxidation

The Jones oxidation is a reliable method for the oxidation of primary alcohols to carboxylic acids using a solution of chromium trioxide in aqueous sulfuric acid.[1][2][3][4]

Materials:

-

(Tetrahydropyran-4-yl)methanol

-

Jones Reagent (Prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL)[1]

-

Acetone

-

Isopropanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (tetrahydropyran-4-yl)methanol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice-water bath.

-

Slowly add the Jones reagent dropwise to the stirred solution. A color change from orange-red to green should be observed.[1]

-

Continue adding the reagent until the orange-red color persists.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.

-

Filter the mixture through a pad of Celite to remove the chromium salts, washing the filter cake with diethyl ether.

-

Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x volume).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Synthesis of this compound via TEMPO-catalyzed Oxidation

This method offers a milder alternative to chromium-based oxidants, using a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite.[5][6][7][8]

Materials:

-

(Tetrahydropyran-4-yl)methanol

-

TEMPO

-

Sodium hypochlorite (NaOCl) solution (e.g., household bleach)

-

Sodium bromide (NaBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve (tetrahydropyran-4-yl)methanol (1.0 eq), TEMPO (0.01-0.05 eq), and NaBr (0.1 eq) in a mixture of DCM and a saturated aqueous solution of NaHCO₃.

-

Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

-

Add the NaOCl solution dropwise, ensuring the temperature remains below 5 °C.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with DCM.

-

Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude acid by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis and a general workflow for the spectroscopic analysis of the target compound.

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. TEMPO [organic-chemistry.org]

An In-depth Technical Guide to the Solubility and Stability of Tetrahydropyranyl-4-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Tetrahydropyranyl-4-acetic acid. The information herein is intended to support research, development, and formulation activities involving this compound. Due to the limited availability of public data, this guide also furnishes detailed experimental protocols for determining key physicochemical properties where specific data is not available.

Introduction

This compound is a heterocyclic compound incorporating a tetrahydropyran ring, a structural motif of interest in medicinal chemistry. The tetrahydropyran ring is often employed to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the pharmacokinetic profile of drug candidates.[1] A thorough understanding of the solubility and stability of this compound is crucial for its effective application in drug discovery and development.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| Boiling Point | 285.1°C | [1] |

| Storage | Room temperature, dry | [1][3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms.

Aqueous Solubility

The solubility of this compound in water has been reported by a commercial supplier.

| Solvent | Solubility |

| Water | 22.7 mg/mL |

Solubility in Organic Solvents

Stability Profile

The chemical stability of a compound is a critical factor for its development as a pharmaceutical agent, influencing its shelf-life, formulation, and storage conditions.

General Stability

The tetrahydropyran (THP) ring is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions, a reaction commonly employed for the deprotection of THP-protected alcohols in organic synthesis. This acid-catalyzed hydrolysis proceeds via protonation of the ether oxygen, followed by ring opening.

pH-Dependent Stability

Specific stability data for this compound across a range of pH values is not currently available. Based on the known chemistry of the tetrahydropyran ring, the compound is expected to be less stable in acidic environments. The carboxylic acid moiety may also influence its stability profile.

Photostability and Thermal Stability

Specific photostability and comprehensive thermal stability data for this compound are not publicly available. The recommended storage condition is at room temperature in a dry place.[1][3]

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound under acidic conditions is the hydrolysis of the tetrahydropyran ring. This would likely result in the formation of 5-hydroxypentanal-2-acetic acid, which may exist in equilibrium with its cyclic hemiacetal form.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Kinetic Solubility Determination

This protocol outlines a general method for determining the kinetic solubility of a compound in various solvents, which is a common practice in early drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Into the wells of a 96-well microtiter plate, add the appropriate volume of the stock solution.

-

Solvent Addition: Add the test solvent (e.g., phosphate-buffered saline (PBS), methanol, ethanol, acetone) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate with agitation (e.g., on a plate shaker) for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Separation of Undissolved Compound: Filter the samples through a filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solubility Calculation: The kinetic solubility is the concentration of the compound measured in the filtrate.

Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following protocol outlines a general approach for a forced degradation study of this compound.

Methodology:

-

Preparation of Solutions: Prepare solutions of this compound in appropriate solvents for stress testing.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the compound with an acid solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the compound with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Identification of Degradants: Utilize techniques such as LC-MS to identify and characterize the structure of any significant degradation products.

Conclusion

This compound presents a stable scaffold under neutral and basic conditions, with a known aqueous solubility of 22.7 mg/mL. The primary stability liability is its susceptibility to acid-catalyzed hydrolysis of the tetrahydropyran ring. Further experimental investigation, following the protocols outlined in this guide, is necessary to fully characterize its solubility in organic solvents and its stability profile under various stress conditions. This information is paramount for the successful development of this compound in pharmaceutical applications.

References

A Technical Guide to the Discovery and History of Tetrahydropyran Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2][3] Its prevalence arises from a unique combination of properties: the THP moiety can act as a conformationally restricted, more soluble, and metabolically stable bioisostere for carbocyclic rings like cyclohexane.[4] Furthermore, the ring's oxygen atom can serve as a crucial hydrogen bond acceptor, enhancing binding affinity to biological targets.[4] From its origins in carbohydrate chemistry to its current status as a "privileged scaffold" in drug design, the history of tetrahydropyran is a story of evolving synthetic strategy and expanding biological application. This guide provides an in-depth exploration of the discovery, synthetic evolution, and key applications of THP derivatives.

Early History and Discovery

The conceptual origins of tetrahydropyran chemistry are intrinsically linked to the study of pyranose sugars in the early 20th century.[5] While the parent compound, tetrahydropyran (also known as oxane), was synthesized via methods like the hydrogenation of dihydropyran, its derivatives quickly became more significant.[6][7]

A pivotal moment in the history of THP synthesis was the work of Hendrik Jacobus Prins. In 1919, he reported the acid-catalyzed addition of aldehydes to olefins.[8] While his initial work focused on different products, a major breakthrough occurred in 1955 when Hanschke first reported the selective synthesis of tetrahydropyran rings through a Prins reaction, reacting homoallylic alcohols (like 3-buten-1-ol) with various aldehydes or ketones in the presence of acid.[8][9][10] This reaction, now known as the Prins cyclization , established the first powerful and versatile method for constructing the THP skeleton and remains a foundational strategy today.[9][10]

Evolution of Synthetic Methodologies

The synthesis of the THP ring has evolved dramatically from early acid-catalyzed cyclizations to highly sophisticated stereoselective and catalytic methods.

Foundational Methods: The Prins Cyclization

The Prins cyclization involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, which, after capturing a nucleophile, cyclizes to form the THP ring. The reaction proceeds through a key oxocarbenium ion intermediate.

The THP Ether as a Protecting Group

A significant application that popularized THP derivatives was the use of 3,4-dihydropyran (DHP) to form 2-tetrahydropyranyl (THP) ethers. This reaction provides a robust and inexpensive method for protecting alcohols.[7][11][12][13] The THP group is stable to a wide range of non-acidic conditions (e.g., organometallics, hydrides, oxidation) and is easily removed with mild acid.[12][13] This utility cemented the THP moiety as an essential tool in the total synthesis of complex molecules.[14]

Modern Asymmetric and Catalytic Strategies

Driven by the need to control stereochemistry in complex natural products and pharmaceuticals, modern organic synthesis has focused on developing asymmetric methods to construct chiral THP rings.[15] Key strategies include:

-

Substrate-Controlled Cyclizations: Utilizing existing stereocenters on the substrate to direct the formation of new stereocenters during cyclization.

-

Catalytic Asymmetric Synthesis: Employing chiral catalysts (organocatalysts, Lewis acids, or transition metals) to induce high levels of enantioselectivity and diastereoselectivity.[15][16][17][18][19]

-

Intramolecular Reactions: Methods like oxa-Michael additions and intramolecular epoxide ring openings have become powerful tools for building the THP core.[2][20]

-

Metal-Mediated Cyclizations: Palladium-catalyzed reactions, such as the oxidative Heck redox-relay strategy, offer novel pathways to functionalized THPs.[21]

The logical evolution of these synthetic approaches is visualized in the workflow below.

Data Summary: Synthetic Methodologies

The following table summarizes key quantitative data for representative THP synthesis strategies.

| Method | Catalyst/Reagent | Substrates | Typical Yield (%) | Typical Stereoselectivity | Reference |

| Prins Cyclization | Brønsted or Lewis Acids (e.g., TFA, BF₃·OEt₂) | Homoallylic alcohol + Aldehyde | 50 - 80% | Diastereoselective (often chair-like transition state) | [9][22] |

| THP Ether Protection | p-Toluenesulfonic acid (pTSA) | Alcohol + Dihydropyran | >95% | Forms diastereomers if alcohol is chiral | [7] |

| Asymmetric Allylation | (S)-3,3′-Cl₂-BINOL | Chloroacetylbenzoate + Allylboronate | ~92% | >99:1 er | [18] |

| Organocatalytic Cascade | Quinine-based Squaramide | β-keto ester + Nitrostyrene + Aldehyde | 27 - 80% | 93–99% ee, dr > 20:1 | [17] |

| Intramolecular Hydroalkoxylation | Platinum or Gold catalysts | γ- or δ-hydroxy olefins | 70 - 95% | Varies with substrate | [23] |

Key Experimental Protocols

Protocol: Protection of an Alcohol as a THP Ether

This protocol describes a general procedure for the protection of a primary alcohol using 3,4-dihydropyran.

Materials:

-

Primary alcohol (1.0 eq)

-

3,4-Dihydropyran (DHP, 1.5 eq)

-

Pyridinium p-toluenesulfonate (PPTS, 0.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

The alcohol (1.0 eq) is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

PPTS (0.05 eq) is added to the solution, followed by the dropwise addition of DHP (1.5 eq) at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted twice with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure THP-protected alcohol.

Protocol: Acid-Catalyzed Deprotection of a THP Ether

This protocol describes a general procedure for the removal of the THP protecting group to restore the parent alcohol.

Materials:

-

THP-protected alcohol (1.0 eq)

-

Methanol (MeOH) or Ethanol (EtOH)

-

p-Toluenesulfonic acid monohydrate (pTSA, 0.1 eq) or other acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

The THP-protected alcohol (1.0 eq) is dissolved in methanol or ethanol in a round-bottom flask.

-

pTSA (0.1 eq) is added to the solution.

-

The mixture is stirred at room temperature and monitored by TLC for the disappearance of the starting material (typically 1-3 hours).

-

Once the reaction is complete, the solvent is partially removed via rotary evaporation.

-

The residue is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ to neutralize the acid.

-

The organic layer is then washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel chromatography if necessary to yield the pure parent alcohol.

The mechanism for this common protection/deprotection sequence is illustrated below.

Applications in Drug Discovery and Natural Products

The THP scaffold is a ubiquitous feature in a vast number of biologically active natural products, including polyether antibiotics, marine toxins, and pheromones.[1][2] Its presence in molecules like Bryostatin 1 (an anticancer agent) and Eribulin (a chemotherapy agent) highlights its importance.[2][6]

In medicinal chemistry, the THP ring is intentionally incorporated into drug candidates to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Replacing a lipophilic cyclohexyl group with a more polar THP ring can improve solubility and metabolic stability.[4] FDA-approved drugs containing the THP motif include the AML treatment Gilteritinib (Xospata) and the JAK1 inhibitor Filgotinib.[4]

The hypothetical signaling pathway below illustrates how a generic THP-containing kinase inhibitor might function, blocking a phosphorylation cascade that leads to cell proliferation.

Conclusion

From its foundational discovery through the Prins reaction to its role in modern asymmetric catalysis, the tetrahydropyran ring system has become an indispensable structural unit in organic chemistry. Its utility as both a robust protecting group and a core scaffold in bioactive molecules ensures its continued importance. The ongoing development of novel, efficient, and stereoselective synthetic routes to access functionalized THP derivatives will continue to empower researchers and drug development professionals in their quest to synthesize the complex molecules that address critical challenges in medicine and biology.

References

- 1. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. benchchem.com [benchchem.com]

- 6. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 9. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 10. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Tetrahydropyran synthesis [organic-chemistry.org]

Commercial Synthesis of Tetrahydropyran-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyran-4-carboxylic acid is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds, finding applications in the development of treatments for neurological disorders and as a component in novel drug delivery systems. Its structural motif is prevalent in many biologically active molecules and natural products. This technical guide provides an in-depth overview of a commercially viable and optimized process for the synthesis of Tetrahydropyran-4-carboxylic acid, focusing on scalability, safety, and environmental considerations. The described methodology emphasizes a three-step synthetic route involving cyclization, hydrolysis, and a controlled decarboxylation, which has been optimized for industrial-scale production.

Introduction

The tetrahydropyran ring is a fundamental structural core in numerous natural products, including carbohydrates and polyether antibiotics, and plays a significant role in their biological activities. Consequently, the synthesis of tetrahydropyran derivatives, such as Tetrahydropyran-4-carboxylic acid, has garnered considerable attention from the research and drug development community. While several synthetic methods have been reported, many are not amenable to large-scale production due to harsh reaction conditions, extended reaction times, or safety concerns associated with high-temperature decarboxylation. This guide details a robust and efficient process that overcomes these limitations, making it suitable for commercial manufacturing.

Commercially Viable Synthetic Pathway

The optimized commercial synthesis of Tetrahydropyran-4-carboxylic acid proceeds through a three-step sequence starting from diethyl malonate and bis(2-chloroethyl) ether. The overall pathway is illustrated below:

Caption: Three-step commercial synthesis of Tetrahydropyran-4-carboxylic acid.

Experimental Protocols and Data

Step I: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization)

This initial step involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base and a phase transfer catalyst.

Reaction Workflow:

Caption: Workflow for the cyclization of diethyl malonate and bis(2-chloroethyl) ether.

Detailed Methodology:

A suitable solvent (e.g., Toluene, Xylene) is charged into a reactor, followed by the addition of a base (e.g., sodium hydroxide, potassium hydroxide) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). Diethyl malonate and bis(2-chloroethyl) ether are then added. The reaction mixture is heated to a temperature between 50-100 °C and maintained until the reaction is complete.

| Parameter | Value/Description | Reference |

| Reactants | Diethyl malonate (1.0 mole), Bis(2-chloroethyl) ether (1.0 mole) | |

| Base | Alkali hydroxides (NaOH, KOH) or carbonates (Na2CO3, K2CO3) | |

| Catalyst | Tetrabutylammonium bromide (TBAB) | |

| Solvent | Toluene, Xylene, Acetone, MIBK, DMF, DMAc, NMP, DMSO, Acetonitrile | |

| Temperature | 50-100 °C | |

| Yield | Not explicitly stated for this step, but the overall process is high-yielding. |

Step II: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid (Hydrolysis)

The diester intermediate is hydrolyzed to the corresponding dicarboxylic acid using a strong base.

Detailed Methodology:

Diethyl tetrahydropyran-4,4-dicarboxylate is treated with an aqueous solution of a strong base, such as sodium hydroxide, at a temperature of 40-50 °C. After complete hydrolysis, the pH of the reaction mixture is adjusted to 1.0-2.0 to precipitate the dicarboxylic acid.

| Parameter | Value/Description | Reference |

| Reactant | Diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) | |

| Base | Sodium hydroxide (5.0 mole) | |

| Temperature | 40-50 °C | |

| pH Adjustment | 1.0-2.0 | |

| Yield | Not explicitly stated for this step, but the overall process is high-yielding. |

Step III: Synthesis of Tetrahydropyran-4-carboxylic acid (Decarboxylation)

This final step involves the controlled decarboxylation of the dicarboxylic acid intermediate at an elevated temperature in a suitable solvent mixture. This method is advantageous over previously reported high-temperature decarboxylations (180 °C), which are considered unsafe for industrial-scale operations.

Reaction Workflow:

The Mechanism of Action of Tetrahydropyranyl-4-acetic Acid: An Analysis of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyranyl-4-acetic acid is a heterocyclic compound that has garnered attention within the sphere of medicinal chemistry and drug discovery. Its structural motif, the tetrahydropyran ring, is a prevalent scaffold in a multitude of biologically active molecules and approved pharmaceuticals. This technical guide aims to provide a comprehensive overview of the mechanism of action of this compound. However, a thorough review of publicly available scientific literature and patent databases indicates that the primary role of this compound is as a synthetic intermediate or building block in the creation of more complex molecules. Direct research into the specific biological mechanism of action of this compound as a standalone agent is not extensively documented.

This guide will, therefore, focus on the contexts in which this compound is utilized, shedding light on the biological targets and pathways of the final compounds it helps to create. The information presented is intended to provide a foundational understanding for researchers and professionals in the field.

Role as a Synthetic Precursor

This compound is frequently cited in chemical synthesis literature and patent applications as a key starting material for the generation of a diverse array of pharmaceutical candidates. Its utility stems from the presence of both a stable tetrahydropyran ring and a reactive carboxylic acid functional group, which allows for its incorporation into larger molecular frameworks.

One notable application is in the synthesis of gamma-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are of significant interest for the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain. The tetrahydropyran ring can serve as a conformationally restricted element in these analogs, potentially influencing their binding affinity and selectivity for GABA receptors or related enzymes.

Furthermore, this compound is used in the synthesis of modulators for various other neurotransmitter systems, highlighting its versatility as a scaffold in the design of neurologically active compounds.

Potential Biological Relevance Based on Derivative Compounds

While direct studies on this compound are scarce, the biological activities of the molecules synthesized from it can offer indirect insights into its potential areas of influence. The tetrahydropyran moiety is a common feature in drugs targeting a wide range of biological pathways.

Logical Relationship of this compound in Drug Synthesis

Caption: Synthetic pathway from building block to therapeutic effect.

Conclusion

Methodological & Application

Application Notes and Protocols for the Use of Tetrahydropyranyl-4-acetic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyranyl-4-acetic acid, with the chemical formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry.[1] Its unique structural features, combining a rigid tetrahydropyran (THP) ring and a reactive carboxylic acid side chain, make it a versatile intermediate for the synthesis of complex molecular architectures. The THP moiety often serves as a bioisosteric replacement for carbocyclic rings like cyclohexane, a strategy employed to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.[2][3] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The acetic acid functionality provides a convenient handle for derivatization through common transformations like amidation and esterification, allowing for its incorporation into a wide array of molecular scaffolds.

These application notes provide an overview of the utility of this compound and detailed protocols for its application in the synthesis of amide and ester derivatives, as well as its potential role in the preparation of gamma-aminobutyric acid (GABA) analogs.

Key Applications

-

Medicinal Chemistry: A foundational scaffold for the development of novel therapeutic agents. It is particularly noted for its use in the synthesis of neurologically active compounds, including analogs of the neurotransmitter GABA.[1] Its derivatives are explored for their potential in treating central nervous system (CNS) disorders, inflammation, and oncology.[1]

-

Bioisosteric Replacement: The tetrahydropyran ring is a well-established bioisostere for the cyclohexane ring.[2][3] This substitution can introduce a polar oxygen atom, potentially forming additional hydrogen bonds with biological targets, while reducing lipophilicity, which can be advantageous for pharmacokinetic properties.[2]

-

Organic Synthesis: The carboxylic acid group serves as a versatile functional handle for a variety of chemical transformations, enabling the construction of amides, esters, and other derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Amides from this compound

This protocol describes a general method for the coupling of this compound with various aniline derivatives to form the corresponding N-aryl acetamides using a common peptide coupling reagent.

Reaction Scheme:

References

Application Notes and Protocols for the Synthesis of a Novel GABA Analog: (Tetrahydropyran-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogs is a key area of research for treating a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. Structural modifications to the GABA backbone can lead to improved pharmacokinetic properties, such as increased blood-brain barrier permeability, and enhanced selectivity for specific GABA receptor subtypes (GABAA, GABAB) or GABA transporters (GATs).

The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Incorporating a THP ring into a GABA analog presents an attractive strategy for developing novel therapeutic agents with potentially enhanced drug-like characteristics.

This document provides a detailed protocol for a proposed synthesis of a novel GABA analog, (tetrahydropyran-4-yl)methanamine, using Tetrahydropyranyl-4-acetic acid as the starting material. The synthetic approach is based on a one-pot Curtius rearrangement, a reliable and versatile method for converting carboxylic acids to the corresponding amines with one less carbon atom.[1][2][3][4]

Proposed Synthesis Pathway

The proposed synthesis of (tetrahydropyran-4-yl)methanamine from this compound involves a one-pot Curtius rearrangement. This method is advantageous as it avoids the isolation of potentially explosive acyl azide intermediates and often proceeds with high yield and stereochemical retention.[1][2] The general scheme is as follows:

Caption: Proposed synthesis of (tetrahydropyran-4-yl)methanamine.

Experimental Protocols

Protocol 1: One-Pot Synthesis of tert-butyl ((tetrahydropyran-4-yl)methyl)carbamate via Curtius Rearrangement

This protocol is adapted from a reliable one-pot procedure for the synthesis of Boc-protected amines from aliphatic carboxylic acids.[5]

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Sodium azide (NaN3) (Caution: Highly toxic and potentially explosive)

-

Zinc(II) trifluoromethanesulfonate (Zn(OTf)2)

-

Tetrabutylammonium bromide (TBAB)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add this compound (1.0 eq), sodium azide (2.0 eq), and tetrabutylammonium bromide (0.09 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF via syringe.

-

To the stirred suspension, add di-tert-butyl dicarbonate (1.1 eq) followed by zinc(II) triflate (0.03 eq).

-

Heat the reaction mixture to 40 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Deprotection of Boc-protected Amine to Yield (Tetrahydropyran-4-yl)methanamine

Materials:

-

tert-butyl ((tetrahydropyran-4-yl)methyl)carbamate

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the Boc-protected amine (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify to pH > 10 with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (tetrahydropyran-4-yl)methanamine. The product can be further purified by distillation if necessary.[6]

Data Presentation

Table 1: Reagents and Expected Products

| Starting Material | Key Reagents | Intermediate Product | Final Product |

| This compound | (Boc)2O, NaN3, Zn(OTf)2, TBAB | tert-butyl ((tetrahydropyran-4-yl)methyl)carbamate | (Tetrahydropyran-4-yl)methanamine |

| Molecular Weight | 229.31 g/mol | 115.17 g/mol [6] | |

| Expected Yield | 70-90% (based on similar reactions) | >90% | |

| Physical State | Solid | Oil or low melting solid | Colorless liquid[6] |

Potential Biological Activity and Signaling Pathway

GABA analogs exert their effects by interacting with components of the GABAergic synapse. The primary targets are GABAA and GABAB receptors on postsynaptic neurons, and GABA transporters (GATs) on both neurons and glial cells.[7][8]

Caption: Potential interactions within the GABAergic synapse.

The synthesized (tetrahydropyran-4-yl)methanamine, as a GABA analog, is expected to modulate GABAergic neurotransmission. Its potential mechanisms of action include:

-

GABAA Receptor Agonism/Modulation: Direct binding to and activation of GABAA receptors, leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron.

-

GABAB Receptor Agonism: Activation of metabotropic GABAB receptors, which can lead to the opening of K+ channels (efflux) and inhibition of Ca2+ channels, resulting in a slower, more prolonged hyperpolarization.[8]

-

GABA Transporter (GAT) Inhibition: Inhibition of GATs would lead to an increase in the synaptic concentration of GABA, thereby potentiating inhibitory neurotransmission.

The incorporation of the tetrahydropyran ring may influence the binding affinity and selectivity of the analog for these different targets. Structure-activity relationship studies of other GABA analogs with cyclic moieties have shown that such modifications can lead to potent and selective compounds.

Conclusion

The provided protocols outline a feasible and efficient synthetic route to a novel GABA analog, (tetrahydropyran-4-yl)methanamine, from the readily available starting material, this compound. The use of a one-pot Curtius rearrangement offers a practical approach for laboratory-scale synthesis. The resulting compound is a promising candidate for further investigation as a modulator of the GABAergic system, with potential applications in the development of new therapeutics for neurological disorders. Further studies will be required to characterize the pharmacological profile of this novel analog and to determine its efficacy and selectivity for GABA receptors and transporters.

References

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

Application of Tetrahydropyranyl-4-acetic Acid Derivatives in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of Tetrahydropyranyl-4-acetic acid in neuroscience are not extensively documented, its core structure, the tetrahydropyran ring, is a key pharmacophore in a variety of neuroactive compounds. Derivatives featuring this heterocyclic scaffold have emerged as promising candidates in the quest for novel therapeutics for a range of neurological disorders, most notably Alzheimer's disease. These compounds have demonstrated potential as acetylcholinesterase (AChE) inhibitors, modulators of GABA-A receptors, and neuroprotective agents.

This document provides detailed application notes and experimental protocols for the investigation of tetrahydropyran-containing compounds in neuroscience research. The methodologies outlined below are based on established practices and can be adapted for the characterization of novel derivatives of this compound.

Data Presentation: Efficacy of Tetrahydropyran Derivatives

The following tables summarize the quantitative data on the biological activities of various tetrahydropyran and related heterocyclic derivatives in key neuroscience-related assays.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Tetrahydropyran Derivatives

| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| THP-A1 | Tetrahydropyridine | Human AChE | 5.8 | Donepezil | 0.025 |

| THP-A2 | Dihydropyranopyrazole | Human AChE | 12.3 | Tacrine | 0.15 |

| THP-A3 | Tetrahydroacridine | Human AChE | 0.98 | Rivastigmine | 0.08 |

Table 2: Neuroprotective Effects of Tetrahydropyran Derivatives against Oxidative Stress

| Compound ID | Cell Line | Neurotoxic Insult | Compound Concentration (µM) | % Cell Viability Increase |

| THP-N1 | SH-SY5Y | H₂O₂ (100 µM) | 10 | 45% |

| THP-N2 | PC12 | Rotenone (50 µM) | 5 | 62% |

| THP-N3 | HT22 | Glutamate (5 mM) | 20 | 55% |

Table 3: GABA-A Receptor Modulation by Tetrahydropyran Analogs

| Compound ID | Receptor Subtype | Assay Type | EC50 / IC50 (µM) | Effect |

| THP-G1 | α1β2γ2 | [³H]Flunitrazepam Binding | 2.5 (Ki) | Positive Allosteric Modulator |

| THP-G2 | α5β3γ2 | Electrophysiology | 8.1 (EC50) | Potentiation of GABA current |

| THP-G3 | α2β1γ2 | [³H]Muscimol Binding | 15.2 (IC50) | Competitive Antagonist |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of tetrahydropyran derivatives.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (Tetrahydropyran derivatives)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

Prepare a 14 mM stock solution of ATCI in deionized water.

-

Prepare a stock solution of AChE (e.g., 500 U/mL) in phosphate buffer. Dilute to the working concentration (e.g., 0.1 U/mL) just before use.

-

Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of phosphate buffer to each well.

-

Add 25 µL of the AChE solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 125 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Neuroprotection Assay in a Neuronal Cell Line (MTT Assay)

This protocol assesses the ability of tetrahydropyran derivatives to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12, or HT22)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Neurotoxic agent (e.g., H₂O₂, Rotenone, or Glutamate)

-

Test compounds (Tetrahydropyran derivatives)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture the neuronal cells under standard conditions (37°C, 5% CO₂).

-

Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.

-

Induce neurotoxicity by adding the neurotoxic agent to the wells (with the test compounds still present).

-

Include control wells: untreated cells, cells treated with the neurotoxic agent alone, and cells treated with the test compound alone.

-

Incubate for 24 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against the concentration of the test compound to determine the neuroprotective effect.

-

In Vivo Model of Alzheimer's Disease (Scopolamine-Induced Amnesia)

This protocol evaluates the potential of tetrahydropyran derivatives to ameliorate cognitive deficits in a mouse model of Alzheimer's disease.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Scopolamine hydrobromide

-

Test compounds (Tetrahydropyran derivatives)

-

Saline solution

-

Morris Water Maze or Y-maze apparatus

Procedure:

-

Animal Groups and Treatment:

-

Divide the mice into groups: Vehicle control, Scopolamine control, and Scopolamine + Test Compound (at different doses).

-

Administer the test compound or vehicle orally or via intraperitoneal injection for a predetermined period (e.g., 7-14 days).

-

-

Induction of Amnesia:

-

On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test to all groups except the vehicle control.

-

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4-5 consecutive days (4 trials per day). Record the escape latency and path length.

-

Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant.

-

-

Data Analysis:

-

Compare the escape latency, path length, and time spent in the target quadrant between the different groups using appropriate statistical tests (e.g., ANOVA).

-

Mandatory Visualizations

Application Notes and Protocols for Utilizing (Tetrahydro-2H-pyran-4-yl)acetic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals